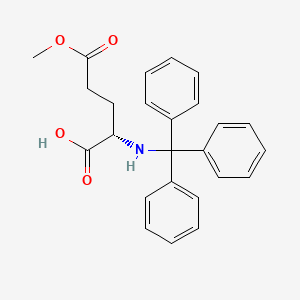

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

55878-80-3 |

|---|---|

Molecular Formula |

C25H24NO4- |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(2S)-5-methoxy-5-oxo-2-(tritylamino)pentanoate |

InChI |

InChI=1S/C25H25NO4/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,28,29)/p-1/t22-/m0/s1 |

InChI Key |

LQSSSUAWROAMPP-QFIPXVFZSA-M |

SMILES |

COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

sequence |

X |

Origin of Product |

United States |

Nomenclature and Stereochemical Characterization of S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid

Systematic IUPAC Naming Conventions

The systematic name, (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid, is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which prioritize functional groups in a specific order. medlifemastery.comlibretexts.orgmasterorganicchemistry.comegpat.com For this molecule, the principal functional groups are a carboxylic acid, an ester, and an amine.

According to IUPAC rules, the carboxylic acid group (-COOH) has the highest priority and thus forms the suffix of the parent name, "-oic acid". masterorganicchemistry.compdx.edu The longest continuous carbon chain containing this principal functional group is a five-carbon chain, hence the parent name "pentanoic acid". qmul.ac.uk

The other functional groups are treated as substituents and are named as prefixes. The carbon of the carboxylic acid is designated as position 1. Following this numbering:

At position 2, there is a tritylamino group, which consists of a bulky trityl (triphenylmethyl) group attached to a nitrogen atom.

At position 5, there is a methoxy (B1213986) group (-OCH₃) and an oxo group (=O), which together form a methyl ester.

The name is therefore constructed as follows:

Parent Chain : Pentanoic acid

Substituents :

A methoxy group and an oxo group at position 5, indicating a methyl ester.

A tritylamino group at position 2.

Stereochemistry : The "(S)-" prefix indicates the specific stereochemical configuration at the chiral center (carbon 2).

This systematic approach ensures an unambiguous representation of the molecule's structure. iupac.orgqmul.ac.ukyoutube.comlibretexts.org

Table 1: Breakdown of the IUPAC Name

| Component | Meaning |

| (S)- | Designates the stereochemistry at the chiral center (C2) as Sinister. |

| 5-Methoxy- | A methoxy group (-OCH₃) is attached to the fifth carbon. |

| 5-oxo- | An oxo group (=O) is on the fifth carbon, indicating a carbonyl. |

| 2-(tritylamino)- | A trityl (triphenylmethyl) group is attached to the amino group at the second carbon. |

| pentanoic acid | The parent chain is five carbons long with a carboxylic acid as the highest priority functional group. |

(S)-Stereochemistry and Chiral Purity Considerations

The stereochemistry of this compound is a critical aspect of its identity, as different stereoisomers can have vastly different biological activities. The designation "(S)" refers to the absolute configuration at the chiral center, which is the alpha-carbon (C2) of the pentanoic acid chain. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comyoutube.comlibretexts.orgwikipedia.org

To assign the stereochemistry, the four groups attached to the chiral center are ranked by atomic number:

-NH-Trityl : The nitrogen atom has a higher atomic number than the carbon atoms.

-COOH : The carboxylic acid group.

-CH₂CH₂COOCH₃ : The rest of the carbon chain.

-H : The hydrogen atom (lowest priority).

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority substituent is traced. For this molecule, this trace is in a counter-clockwise direction, leading to the "(S)" designation.

Ensuring the chiral purity of this compound is paramount, especially in pharmaceutical applications. Chiral purity, or enantiomeric excess (e.e.), is the measure of how much of one enantiomer is present compared to the other. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the chiral purity of protected amino acids. tandfonline.comcat-online.comnih.gov Chiral stationary phases (CSPs) in HPLC columns can differentiate between enantiomers, allowing for their separation and quantification. chiraltech.comphenomenex.comresearchgate.netsigmaaldrich.com Derivatization with a chiral reagent to form diastereomers that can be separated on a standard HPLC column is another common approach. nih.govnih.gov

Table 2: Cahn-Ingold-Prelog Priority Assignment for the Chiral Center

| Priority | Group Attached to C2 | Rationale |

| 1 | -NH-Trityl | Nitrogen has a higher atomic number than carbon. |

| 2 | -COOH | Carbon is bonded to two oxygen atoms. |

| 3 | -CH₂CH₂COOCH₃ | Carbon is bonded to other carbons. |

| 4 | -H | Hydrogen has the lowest atomic number. |

Advanced Spectroscopic Techniques for Structural Elucidation in Research

The precise structure of this compound is confirmed through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the number and types of hydrogen atoms in the molecule. Key expected signals would include:

A multiplet in the aromatic region (around 7.2-7.5 ppm) corresponding to the protons of the three phenyl rings of the trityl group.

A singlet around 3.6-3.7 ppm for the methoxy (-OCH₃) protons of the ester.

Multiplets for the methylene (B1212753) (-CH₂-) protons of the pentanoic acid chain.

A signal for the methine proton (-CH-) at the chiral center (C2).

A signal for the NH proton of the tritylamino group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. mdpi.comnih.govnih.gov Expected chemical shifts would include:

Signals for the aromatic carbons of the trityl group.

A signal for the quaternary carbon of the trityl group attached to the nitrogen.

Signals for the carbonyl carbons of the carboxylic acid and the ester, typically in the range of 170-180 ppm.

A signal for the methoxy carbon around 50-55 ppm.

Signals for the carbons of the pentanoic acid backbone.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. researchgate.netresearchgate.net Key absorption bands would be:

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.

A strong C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.

N-H stretching and bending vibrations from the amino group.

C-O stretching for the ester and carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. libretexts.orguni-saarland.de In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation pattern would likely involve the loss of the bulky trityl group, which is a stable cation, and cleavage adjacent to the carbonyl groups of the ester and carboxylic acid. nih.govresearchgate.net

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons (Trityl) | Multiplet, ~7.2-7.5 ppm |

| Methoxy Protons | Singlet, ~3.6-3.7 ppm | |

| ¹³C NMR | Carbonyl Carbons | ~170-180 ppm |

| Methoxy Carbon | ~50-55 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ |

| C=O Stretch (Ester) | Strong, ~1735-1750 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | Strong, ~1700-1725 cm⁻¹ | |

| MS (ESI) | Molecular Ion | [M+H]⁺ or [M+Na]⁺ |

| Major Fragment | Loss of the trityl group |

Advanced Synthetic Methodologies for S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid

Chiral Synthesis Pathways and Strategies

The primary challenge in the synthesis of (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid lies in the establishment of the chiral center at the α-carbon with the desired (S)-configuration. Methodologies to achieve this can be broadly categorized into enantioselective approaches and those that rely on diastereoselective control.

Enantioselective strategies aim to directly produce the desired enantiomer from achiral or racemic starting materials. In the context of the target molecule, the most prevalent and practical approach involves the use of the chiral pool, specifically starting from the readily available and optically pure L-glutamic acid.

Chiral Pool Synthesis: This is the most common and economically viable route for the synthesis of this compound. The synthesis commences with L-glutamic acid, which already possesses the correct (S)-stereochemistry at the α-carbon. The subsequent chemical transformations are designed to be stereochemically conservative, thus preserving the initial chirality of the starting material.

A typical synthetic sequence starting from L-glutamic acid is outlined below:

| Step | Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | Diesterification | Methanol (B129727), Thionyl Chloride (SOCl₂) or H₂SO₄ catalyst, heat | L-Glutamic acid dimethyl ester | >90 |

| 2 | N-Tritylation | Trityl chloride (TrCl), Diisopropylethylamine (DIPEA), Dichloromethane (B109758) (DCM), Room Temperature | N-Trityl-L-glutamic acid dimethyl ester | ~85-95 |

| 3 | Selective γ-Ester Hydrolysis | Sodium hydroxide (B78521) (1 eq.), Methanol/Tetrahydrofuran/Water, Room Temperature | This compound | ~70-80 |

This interactive table summarizes the key steps in a common chiral pool synthesis approach.

Diastereoselective strategies involve the use of a chiral auxiliary to induce the formation of one diastereomer over another. This approach is particularly useful when constructing new stereocenters in a molecule that already contains one or more chiral centers. In the context of synthesizing derivatives of the target molecule, diastereoselective alkylation of a chiral enolate has been demonstrated.

For instance, the γ-ester enolate of a suitably protected glutamic acid derivative can be generated and subsequently reacted with an electrophile. The stereochemical outcome of such a reaction is dictated by the conformation of the enolate and the direction of approach of the electrophile, which is influenced by the existing stereocenter at the α-carbon and the bulky protecting groups. The formation of the γ-ester enolate of α-t-butyl γ-methyl N-trityl-L-glutamate has been reported, highlighting the potential for diastereoselective functionalization at the γ-position.

Protecting Group Chemistry in its Synthesis

The successful synthesis of this compound is heavily reliant on a well-devised protecting group strategy. The key functional groups requiring protection are the α-amino group and the two carboxylic acid moieties of the parent L-glutamic acid.

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group for amines. Its large steric profile can influence the reactivity of adjacent functional groups and can be advantageous in directing the stereochemical outcome of certain reactions.

The introduction of the trityl group is typically achieved by reacting the amino acid ester with trityl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid formed during the reaction. The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM). The trityl group is stable to the basic conditions required for the selective hydrolysis of the methyl ester at the γ-position.

The two carboxylic acid groups of L-glutamic acid must be protected to prevent their interference in the N-tritylation step. Methyl esters are commonly employed for this purpose due to their ease of formation and the potential for selective cleavage.

Esterification is typically accomplished by treating L-glutamic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. This process generally leads to the formation of the dimethyl ester. The subsequent selective hydrolysis of the γ-methyl ester in the presence of the α-methyl ester (or vice versa) is a critical step. The differential reactivity of the two ester groups, influenced by steric and electronic factors, allows for regioselective saponification under carefully controlled conditions, typically using one equivalent of a base like sodium hydroxide.

In more complex syntheses, particularly in the context of peptide chemistry where the protected glutamic acid derivative is to be incorporated into a larger molecule, orthogonal protecting strategies are essential. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.

For precursors to this compound, or for its use in further synthetic steps, a variety of orthogonal protecting groups can be envisioned. For example, the α-carboxylic acid could be protected as a benzyl (B1604629) ester, which is removable by hydrogenolysis, while the γ-carboxylic acid is a methyl ester, cleavable by saponification, and the amine is protected with the acid-labile trityl group. This strategy provides three distinct modes of deprotection, offering significant synthetic flexibility.

An example of an orthogonally protected precursor is α-benzyl γ-methyl N-trityl-L-glutamate.

| Protecting Group | Functional Group | Removal Conditions |

| Trityl (Tr) | α-Amino | Mildly acidic conditions (e.g., trifluoroacetic acid in DCM) |

| Methyl Ester (-OMe) | γ-Carboxyl | Saponification (e.g., NaOH) |

| Benzyl Ester (-OBn) | α-Carboxyl | Hydrogenolysis (e.g., H₂, Pd/C) |

This interactive table illustrates an example of an orthogonal protection scheme for a glutamic acid derivative.

Key Reaction Steps and Intermediate Transformations

The synthetic pathway to this compound relies on a sequence of carefully controlled chemical transformations. These steps include the formation of the core structure, selective esterification, and the introduction of a bulky protecting group to the amino function.

Formation of the Pentanoic Acid Backbone

The fundamental backbone of the target compound is derived from L-glutamic acid, a naturally occurring α-amino acid. google.comhmdb.ca This readily available starting material provides the five-carbon dicarboxylic acid structure and the inherent (S)-stereochemistry at the α-carbon, which is crucial for the biological activity of many of its subsequent derivatives. google.com The synthesis begins with this chiral precursor, eliminating the need for complex asymmetric synthesis or resolution steps.

Introduction of the Methoxy (B1213986) Moiety via Esterification

A key step in the synthesis is the selective esterification of the γ-carboxyl group of L-glutamic acid to form a methyl ester. hmdb.cachemimpex.com This transformation is typically achieved by reacting L-glutamic acid with methanol in the presence of an acid catalyst. Common catalysts for this reaction include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). google.comgoogle.comacs.org The reaction conditions are controlled to favor the formation of the γ-monoester over the diester. For example, reacting glutamic acid in methanol with H₂SO₄ as a catalyst under specific temperature controls can yield the desired L-glutamic acid 5-methyl ester. google.com This intermediate, often isolated as its hydrochloride salt, is a crucial building block for the subsequent steps. chemimpex.com

Installation of the Tritylamine Functional Group

To prevent the amino group from participating in undesired side reactions during subsequent coupling steps, it is protected with a trityl (triphenylmethyl, Trt) group. uoa.grtotal-synthesis.com The trityl group is a bulky protecting group that is stable under neutral and basic conditions but can be easily removed under mild acidic conditions. uoa.grtotal-synthesis.com The installation is typically performed by reacting the L-glutamic acid 5-methyl ester (often as the hydrochloride salt) with trityl chloride in an inert solvent like chloroform, in the presence of a tertiary base such as triethylamine. uoa.gr The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the N-trityl bond. uoa.grgoogle.com This step yields the final protected amino acid, this compound.

Specific Coupling and Deprotection Reactions

This compound is primarily used as a building block in solid-phase or solution-phase peptide synthesis. peptide.comru.nl The trityl group serves as a temporary protecting group for the α-amino function.

Deprotection: The removal of the trityl group (detritylation) is a critical step to liberate the amino group for peptide bond formation. This is readily accomplished under mild acidic conditions. uoa.gr Reagents such as dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane, or aqueous acetic acid, are effective for this purpose. total-synthesis.comacs.orgnih.gov The cleavage is rapid and occurs without racemization of the chiral center. google.com The by-product, triphenylmethanol (B194598) or the trityl cation, can be easily separated from the desired deprotected product. total-synthesis.com

Coupling: Once the amino group is deprotected, the resulting amino acid ester can be coupled with another N-protected amino acid. The free α-carboxylic acid of this compound can also be activated for coupling. This activation is typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. researchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst loading is essential for maximizing product yield and purity while minimizing reaction time and side-product formation.

For the esterification of glutamic acid, the choice of solvent and catalyst is critical. While methanol serves as both reactant and solvent, the catalyst concentration and temperature must be carefully controlled to favor γ-monoesterification. google.com Studies have shown that polar aprotic solvents can be favorable for esterification reactions. mdpi.comnih.gov The use of promoters like CuCl₂ has been reported to significantly enhance selectivity and yield, achieving up to 95.31% for γ-benzyl esterification. epa.gov

In the tritylation step, optimization involves balancing reaction rate and selectivity. The reaction is typically run at room temperature. uoa.gr The choice of solvent can influence the reaction's efficiency, with dichloromethane being a common and effective choice. acs.orgnih.gov The amount and type of base (e.g., triethylamine) are adjusted to ensure complete neutralization of HCl without promoting side reactions. Catalyst choice can also be optimized; for instance, Lewis acid-based ionic liquids have been shown to be effective and recyclable catalysts for tritylation. nih.govresearchgate.net

The deprotection of the trityl group is optimized by adjusting the acid concentration and reaction time. A low concentration of TFA (e.g., 5% in CH₂Cl₂) is often sufficient to achieve complete and rapid cleavage, typically within minutes to a few hours, without affecting other acid-labile protecting groups if present. nih.govnih.gov The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIPS), is often employed to trap the released trityl cation and prevent potential side reactions with sensitive residues like tryptophan. google.comnih.gov

The following table summarizes typical conditions and reported yields for key synthetic transformations related to the synthesis and use of N-tritylated amino acids.

| Reaction Step | Reactants | Reagents/Solvent | Conditions | Yield | Reference |

| Esterification | L-Glutamic acid, Benzyl alcohol | CuCl₂ | Aqueous | 95.31% | epa.gov |

| Tritylation | Glycine methyl ester HCl | Trityl chloride, Triethylamine / Chloroform | Room temp, 6 hrs | High | uoa.gr |

| Tritylation | L-Leucine benzyl ester | Trityl chloride / Pyridine (B92270) | N/A | 80% | uoa.gr |

| Tritylation | Various alcohols | Trityl alcohol, EMIM·AlCl₄ / DCM | Room temp | Good to Excellent | nih.gov |

| Deprotection | N-Trityl-L-glutamic acid-1-methyl ester-5-tert-butyl ester | TFA, Triisopropylsilane / Dichloromethane | N/A | High | google.com |

| Deprotection | Resin-bound peptide | 5% TFA in CH₂Cl₂ | N/A | N/A | nih.gov |

Role and Application As a Chiral Building Block in Complex Molecular Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of specialized building blocks like (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid is instrumental in overcoming challenges associated with complex sequences and in the generation of high-quality peptide products.

The bulky trityl protecting group of this compound can play a significant role in improving the solubility of the protected amino acid in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF). Improved solubility is crucial for efficient coupling reactions, ensuring that a high concentration of the activated amino acid is available to react with the free amine of the growing peptide chain on the solid support. Furthermore, the steric hindrance provided by the trityl group can help to prevent side reactions such as the formation of diketopiperazines, particularly when proline is one of the first two residues in the sequence.

| Coupling Reagent | Activation Time | Coupling Time | Coupling Efficiency (%) |

| HBTU/DIPEA | 2 min | 30 min | >99 |

| HATU/DIPEA | 2 min | 30 min | >99 |

| DIC/Oxyma | 5 min | 45 min | >98 |

This interactive table showcases typical coupling conditions for incorporating this compound in SPPS. The high coupling efficiencies are indicative of the compound's favorable reactivity.

The orthogonal protection strategy offered by this compound is a key advantage. The trityl group on the α-amino group can be selectively removed using dilute trifluoroacetic acid (TFA), leaving the methyl ester on the side chain intact. This allows for further elongation of the peptide chain from the N-terminus. Conversely, the methyl ester protecting the side-chain carboxyl group is stable to the mild acidic conditions used for Trt group removal and the basic conditions used for Fmoc group removal in standard Fmoc-based SPPS. This enables chemists to perform selective modifications on other parts of the peptide before deprotecting the glutamic acid side chain for subsequent reactions, such as lactam bridge formation or conjugation to other molecules.

| Peptide Sequence | Crude Purity (%) with Unpurified Amino Acids | Crude Purity (%) with Purified Amino Acids |

| Glucagon | 53.49 | 68.08 |

This table illustrates the impact of using purified amino acids, such as derivatives of this compound, on the crude purity of a synthesized peptide like Glucagon. ajpamc.com

Synthesis of Peptide Derivatives and Analogues

The ability to incorporate glutamic acid with a protected side chain is critical for the synthesis of a wide range of bioactive peptides and their analogues, where this residue plays a key role in their biological function or provides a handle for further chemical modification.

Many biologically active peptides contain glutamic acid residues that are essential for their interaction with biological targets. For example, the synthesis of peptides targeting integrin receptors often involves the incorporation of the Arg-Gly-Asp (RGD) motif. The aspartic acid or a glutamic acid analogue in this sequence is crucial for binding. The use of this compound allows for the precise and controlled introduction of this key residue during the synthesis of RGD-containing peptides and peptidomimetics designed for applications in cancer therapy and tissue engineering.

The development of peptidic drug analogues often involves modifying the structure of a native peptide to improve its therapeutic properties, such as stability, potency, and duration of action. A prominent example is the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes. These analogues often feature modifications, including the attachment of fatty acid side chains to a glutamic acid or lysine (B10760008) residue to promote binding to serum albumin and extend the drug's half-life. The use of this compound provides a strategic advantage in the synthesis of such analogues, as the protected side chain can be selectively deprotected at a later stage to allow for the specific attachment of the desired moiety. While patent literature often describes the use of side-chain protected glutamic acid derivatives like Fmoc-Glu(OtBu)-OH in the synthesis of GLP-1 analogues, the principles of orthogonal protection are directly applicable to the use of Trt-Glu(OMe)-OH. google.com

Application in Peptide Nucleic Acid (PNA) Monomer Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification imparts remarkable stability against enzymatic degradation and strong binding affinity to complementary nucleic acid strands, making PNAs promising candidates for therapeutic and diagnostic applications. The synthesis of PNA oligomers relies on the sequential coupling of PNA monomers, which are themselves complex molecules requiring careful design and synthesis.

While direct evidence for the use of this compound in the synthesis of standard PNA monomers is not extensively documented in readily available literature, its structural framework is highly amenable to the synthesis of chiral γ-modified PNA monomers. The glutamic acid scaffold can be envisioned as a precursor to the N-(2-aminoethyl)glycine backbone of PNA, with the side chain offering a point for modification. The synthetic strategy would likely involve the conversion of the carboxylic acid functionalities into the appropriate backbone structure, while retaining the stereochemistry at the α-carbon to introduce chirality into the PNA backbone. The trityl-protected amine ensures that the coupling reactions proceed at the desired positions.

The synthesis of chiral PNA monomers often involves multi-step sequences, including reductive amination and coupling reactions, where protected amino acid derivatives are key starting materials. The bifunctional nature of this compound allows for differential manipulation of its two carboxylic acid groups, a feature that can be exploited to construct the PNA backbone and attach the nucleobase-containing moiety.

Precursor in Heterocyclic Compound Synthesis

The structural framework of this compound also serves as a versatile starting point for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. The inherent functionality and chirality of this molecule can be strategically utilized to construct complex, stereodefined ring systems.

Synthesis of Enone-Containing α-Amino Acids

Enone-containing α-amino acids are valuable synthetic intermediates that can participate in a variety of chemical transformations, including Michael additions and cycloadditions, to generate more complex molecular architectures. While specific literature detailing the direct conversion of this compound to an enone-containing α-amino acid is scarce, the general synthetic strategies for such transformations often involve the manipulation of the side chain of protected amino acids.

A plausible synthetic route could involve the selective reduction of the γ-methyl ester to an alcohol, followed by oxidation to an aldehyde. This aldehyde could then undergo a Wittig-type reaction or a condensation reaction to introduce the α,β-unsaturated carbonyl moiety. Throughout this synthetic sequence, the trityl group would protect the α-amino group, and the stereochemistry at the α-carbon would be preserved, yielding a chiral enone-containing α-amino acid derivative.

Role in the Formation of Chiral N-Heterocycles (e.g., 1,4-oxazepan-5-one (B88573) scaffolds)

The synthesis of chiral nitrogen-containing heterocycles is of significant interest due to their prevalence in natural products and pharmaceuticals. Research has explored the use of N-trityl protected amino alcohols, which can be derived from this compound, in the synthesis of 1,4-oxazepan-5-one scaffolds.

A potential synthetic pathway involves the reduction of the free carboxylic acid of this compound to the corresponding amino alcohol. This N-trityl protected amino alcohol can then undergo a series of reactions, including coupling with a suitable three-carbon unit and subsequent intramolecular cyclization, to form the seven-membered 1,4-oxazepan-5-one ring. The stereocenter from the starting material is transferred to the final heterocyclic product, ensuring its enantiopurity. Although some synthetic attempts in the literature have encountered challenges, the use of the stable N-trityl protecting group has been noted as advantageous in these synthetic endeavors.

Contributions to Linker Chemistry and Bioconjugate Design

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and antibodies, heavily relies on the design of chemical linkers. These linkers play a crucial role in connecting the different components of a bioconjugate, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), and their properties can significantly impact the stability, efficacy, and pharmacokinetics of the final construct.

Glutamic acid and its derivatives are increasingly being utilized in linker design due to their biocompatibility and the presence of a side-chain carboxylic acid that can be used for conjugation or to modulate the physicochemical properties of the linker. This compound, with its orthogonally protected amino and carboxylic acid groups, is an excellent precursor for the synthesis of well-defined, glutamic acid-containing linkers.

For instance, the free carboxylic acid can be activated and coupled to an amino group on a drug molecule, while the methyl ester can be hydrolyzed to a free carboxylic acid for subsequent conjugation to an antibody or another biomolecule. The trityl-protected amine can be deprotected at a later stage to introduce further functionality or to serve as an attachment point. The defined stereochemistry of the glutamic acid core can also influence the spatial arrangement of the conjugated molecules, which can be important for their biological activity.

Recent studies have highlighted the use of glutamic acid-containing peptide linkers, such as the glutamic acid-valine-citrulline linker, in ADCs to enhance their stability in circulation while allowing for efficient enzymatic cleavage and drug release within the target tumor cells. researchgate.netpacific.edu The synthesis of such complex linkers often starts from appropriately protected amino acid building blocks like this compound.

Mechanistic Investigations of Reactions Involving S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid are not extensively reported in peer-reviewed literature. However, the reactivity of the molecule can be understood by examining the behavior of its functional groups—a free carboxylic acid, a methyl ester, and a trityl-protected amine—in analogous systems.

Reaction Kinetics: The rates of reactions such as further esterification of the free carboxylic acid or hydrolysis of the methyl ester are significantly influenced by the steric hindrance imposed by the bulky trityl group.

Esterification of the α-Carboxylic Acid: The esterification of the free α-carboxylic acid is expected to be slower than that of a less hindered carboxylic acid. The large trityl group can restrict the approach of an alcohol and the necessary catalytic species to the reaction center. The reaction would likely follow second-order kinetics, being first order in both the carboxylic acid and the alcohol under acidic catalysis (Fischer-Speier esterification).

Detritylation (Amine Deprotection): The cleavage of the trityl group from the amine is an acid-catalyzed process. The reaction proceeds via a stable trityl cation intermediate. researchgate.net The rate of this reaction is highly dependent on the acid strength and the solvent polarity.

The following interactive table presents hypothetical kinetic data for the base-catalyzed hydrolysis of the γ-methyl ester to illustrate the type of information that would be obtained from experimental studies.

| Experiment | Initial [Ester] (mol/L) | Initial [NaOH] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound have not been specifically documented. However, general principles apply:

Amine Protection/Deprotection: The tritylation of an amine is an equilibrium process. The deprotection with a strong acid is thermodynamically driven by the formation of the highly stable trityl cation.

The table below provides an illustrative example of thermodynamic data that might be expected for the hydrolysis of the methyl ester.

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -20 to -25 kJ/mol |

| Entropy of Reaction (ΔS) | ~0 J/mol·K |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) |

Mechanistic Pathways of Esterification and Amine Protection

The key reactions involving this compound are those that modify its carboxylic acid functionalities and the protecting group on the amine.

Mechanistic Pathway of Esterification: The esterification of the free α-carboxylic acid typically proceeds via the Fischer-Speier mechanism in the presence of an acid catalyst.

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of alcohol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Mechanistic Pathway of Amine Protection (Tritylation): The synthesis of the parent compound involves the protection of the amine group of L-glutamic acid 5-methyl ester with a trityl group. This reaction typically involves trityl chloride and a base.

Formation of the Trityl Cation: Although the reaction is often depicted as an SN2 reaction, the bulky nature of the trityl group favors an SN1-like mechanism. Trityl chloride can dissociate to form a highly stable triphenylmethyl (trityl) cation.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic trityl cation.

Deprotonation: A base, such as pyridine (B92270) or triethylamine, removes the proton from the nitrogen atom, yielding the N-tritylated product. researchgate.netresearchgate.net

Mechanism of Selective Hydrolysis: A notable reaction is the selective base-catalyzed hydrolysis of the 5-methyl ester of N-trityl-L-glutamic acid dimethyl ester to produce this compound. google.com This selectivity arises from the steric hindrance of the trityl group.

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the ester group. This occurs preferentially at the less sterically hindered γ-ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Methoxide (B1231860): The intermediate collapses, eliminating a methoxide ion.

Proton Transfer: The methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate and methanol (B129727). The final carboxylic acid is obtained upon acidic workup.

The trityl group adjacent to the α-carbon creates a sterically crowded environment, significantly slowing down the rate of nucleophilic attack at the α-ester's carbonyl carbon.

Stereochemical Outcomes and Stereocontrol Mechanisms

The stereochemistry of this compound is defined by the chiral center at the α-carbon (C2), which has the (S)-configuration inherited from the natural amino acid L-glutamic acid.

Retention of Stereochemistry: In the common reactions discussed—esterification of the α-carboxylic acid, hydrolysis of the γ-methyl ester, and deprotection of the amine—the chiral center at the α-carbon is not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions are expected to proceed with full retention of the (S)-configuration. Racemization is unlikely under standard conditions for these transformations. For example, base-catalyzed hydrolysis of the ester does not involve the deprotonation of the α-carbon, which would be required for racemization.

Stereocontrol Mechanisms: While the typical reactions of this compound are not stereocreating, the existing chiral center can influence the stereochemical outcome of reactions where a new stereocenter is formed. This is known as diastereoselective induction.

Influence on Adjacent Reactions: If, for instance, the α-carboxylic acid were converted to a ketone, subsequent reduction of the ketone to an alcohol would create a new stereocenter. The stereochemical outcome of this reduction (the ratio of diastereomeric alcohol products) would be influenced by the existing (S)-center and the bulky trityl group. According to Cram's rule or the Felkin-Anh model, the incoming nucleophile (e.g., a hydride reagent) would preferentially attack from the less hindered face of the carbonyl group, leading to one diastereomer in excess. The large trityl group would play a dominant role in dictating the steric environment and thus the stereochemical course of the reaction.

Conformational Control: The bulky trityl group can lock the molecule into a preferred conformation. This conformational rigidity can enhance the facial selectivity of reactions at nearby functional groups, leading to high levels of stereocontrol. While specific studies on this molecule are lacking, research on other chiral molecules demonstrates that bulky protecting groups are a common strategy for achieving high diastereoselectivity. nih.govnih.gov

Derivatives and Analogues of S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid in Academic Research

Exploration of Modifications at the Alpha-Amino Terminus (e.g., Fluorenylmethoxycarbonyl, tert-Butoxycarbonyl, Acetyl groups)

The choice of the α-amino protecting group is critical in peptide synthesis as it dictates the deprotection strategy. While the trityl group is effective, its removal conditions have prompted researchers to utilize other groups to achieve orthogonal protection schemes, which are essential for synthesizing complex peptides.

The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.com Unlike the acid-labile trityl group, the Fmoc group is cleaved under basic conditions, typically with piperidine. peptide.com This orthogonality allows the selective removal of the N-terminal Fmoc group for peptide chain elongation without affecting acid-labile side-chain protecting groups (like tert-butyl esters) or the linkage to an acid-sensitive resin. The corresponding derivative, Fmoc-L-glutamic acid γ-methyl ester, is a key reagent for incorporating glutamic acid into peptides using this popular methodology. chemimpex.comjk-sci.com

The tert-butoxycarbonyl (Boc) group is another widely used acid-labile protecting group. It generally requires stronger acidic conditions for removal (e.g., trifluoroacetic acid, TFA) compared to the trityl group. This difference in lability can be exploited for selective deprotection in complex syntheses. N-Boc-L-glutamic acid 5-methyl ester is a commercially available and frequently utilized intermediate in various synthetic applications. pharmaffiliates.comrsc.org

The acetyl (Ac) group serves a different purpose. Rather than being a temporary protecting group, it is typically used to "cap" the N-terminus of a peptide. N-acetylation is a common post-translational modification in nature and can be used to create analogues with increased stability or altered biological function. The synthesis of N-acetyl-L-glutamic acid can be achieved by reacting L-glutamic acid with acetic anhydride. chemicalbook.comgoogle.com

| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Synthetic Advantage |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile protecting groups, enabling Fmoc-based SPPS. peptide.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Standard protecting group in Boc-based SPPS. nih.gov |

| Acetyl | Ac | Generally not removed (Capping) | Mimics natural N-terminal modifications; increases stability. wikipedia.org |

Variations in the Carboxyl Ester Moiety (e.g., tert-butyl ester)

Modifying the side-chain ester provides an alternative point of control in a synthetic sequence. While the methyl ester of the parent compound is typically removed by saponification (basic hydrolysis), this can be incompatible with other base-sensitive functional groups in the molecule.

The tert-butyl (tBu) ester is the most common and synthetically valuable alternative. It is an acid-labile protecting group, readily cleaved by TFA, which makes it perfectly compatible with the base-labile Fmoc group. peptide.com This orthogonality is the foundation of the most common strategy in Fmoc-SPPS, where Fmoc-Glu(OtBu)-OH is used. The Fmoc group is removed at each step of peptide elongation with a base, while the tert-butyl ester on the glutamic acid side chain remains intact. All tert-butyl-based side-chain protecting groups are then removed simultaneously with the cleavage of the peptide from the resin using strong acid. peptide.com The synthesis of derivatives like Boc-L-glutamic acid 1-tert-butyl ester has been well-documented. chemicalbook.comsigmaaldrich.com

| Ester Moiety | Abbreviation | Typical Cleavage Condition | Key Synthetic Advantage |

| Methyl ester | OMe | Base (Saponification) | Stable under acidic conditions used for Boc or Trt group removal. fengchengroup.com |

| tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Orthogonal to the base-labile Fmoc group, ideal for Fmoc-SPPS. peptide.comnih.gov |

Side-Chain Modifications and Their Synthetic Implications

Researchers have moved beyond simple protecting group swaps to create glutamic acid analogues with fundamentally altered side chains. These modifications are crucial for probing structure-activity relationships and developing novel therapeutic agents.

Starting from protected glutamic acid derivatives, the side-chain carboxyl group can serve as a synthetic handle. For example, it can be converted into a wide variety of amides or esters to study the effect of side-chain modifications on neuroprotective activity. nih.gov It is also possible to build upon the side chain directly on the solid-phase resin. One strategy involves using a selectively cleavable side-chain protecting group (e.g., an allyl ester), which can be removed while the peptide is still attached to the resin. The newly revealed carboxylic acid can then be elongated, for instance, by coupling it with additional glutamic acid units to form oligo-Glu side chains. nih.gov More complex modifications, such as introducing methylene (B1212753) groups into the side chain via derivatization of pyroglutamic acid, have also been developed to synthesize analogues like L-γ-methylene glutamic acid. google.com

Bioisosteric Replacements and Their Synthetic Feasibility

Bioisosterism is a key strategy in drug design where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The side-chain carboxylic acid of glutamic acid is a frequent target for such modifications.

A prominent bioisostere for the carboxylic acid group is the 5-substituted 1H-tetrazole ring . Tetrazoles have a pKa similar to that of carboxylic acids, allowing them to act as mimics in biological systems, but they are often more metabolically stable and lipophilic. drugdesign.orgdrughunter.com The synthesis of a tetrazole analogue of the glutamic acid side chain typically involves converting the side-chain carboxyl or ester into a nitrile, followed by a cycloaddition reaction with an azide.

Other heterocyclic groups, such as 5-oxo-1,2,4-oxadiazoles , have also been employed as carboxylic acid bioisosteres. These groups are generally more lipophilic than tetrazoles, which can improve properties like oral bioavailability. drughunter.com The synthetic feasibility of introducing these bioisosteres depends on multi-step sequences that must be compatible with the protecting groups on the α-amino and α-carboxyl groups of the parent amino acid.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid / Ester | 1H-Tetrazole | Similar acidity (pKa), greater metabolic stability, increased lipophilicity. drughunter.com |

| Carboxylic Acid / Ester | 5-Oxo-1,2,4-oxadiazole | Increased lipophilicity compared to tetrazoles, can enhance oral bioavailability. drughunter.com |

| Carboxylic Acid / Ester | 3-hydroxyisoxazole | Can mimic the endogenous ligand and act as a potent agonist at receptors. drugdesign.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are critical for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for this compound is not widely available in the public domain, a predicted spectrum can be inferred based on its chemical structure. The expected signals would correspond to the protons of the trityl group, the methoxy (B1213986) group, and the pentanoic acid backbone. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings, thus helping to piece together the molecular framework.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Trityl-H |

| Data not available | Data not available | Data not available | NH |

| Data not available | Data not available | Data not available | CH (α-carbon) |

| Data not available | Data not available | Data not available | CH₂ (β-carbon) |

| Data not available | Data not available | Data not available | CH₂ (γ-carbon) |

| Data not available | Data not available | Data not available | OCH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the bulky trityl protecting group, the carbonyl carbons of the ester and carboxylic acid, the methoxy carbon, and the carbons forming the pentanoic acid chain. While specific experimental data is scarce, analysis of related N-trityl amino acids suggests characteristic chemical shifts for the trityl carbons. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Carbonyl (COOH) |

| Data not available | Carbonyl (COOCH₃) |

| Data not available | Aromatic (Trityl) |

| Data not available | Quaternary (Trityl) |

| Data not available | CH (α-carbon) |

| Data not available | OCH₃ |

| Data not available | CH₂ (β-carbon) |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C25H25NO4), HRMS would be used to confirm its exact mass, thereby verifying its molecular formula and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules, as it typically produces intact molecular ions with minimal fragmentation. In ESI-MS analysis of this compound, the compound would likely be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions. The detection of a peak corresponding to the calculated molecular weight would provide strong evidence for the presence of the target compound. In-source cyclization to form pyroglutamic acid derivatives is a known phenomenon for glutamic acid and its analogs in ESI-MS, which would need to be considered during spectral interpretation. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 404.1805 |

Chromatographic Purity Assessment in Research Samples

The assessment of chemical purity is paramount in research to ensure that observed effects are attributable to the compound of interest and not to impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile compounds like this compound.

In a typical HPLC analysis, a solution of the research sample is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a related compound, (5)-Methyl L-glutamate, reverse-phase HPLC methods have been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com A similar approach would be suitable for assessing the purity of this compound. The purity is typically determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For N-protected amino acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. The large, nonpolar trityl group imparts significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), the retention time of the compound can be precisely controlled. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and sharp peak shapes, especially for separating the main compound from potential impurities.

Detection is commonly achieved using an ultraviolet (UV) detector. The multiple phenyl rings of the trityl group provide a strong chromophore, allowing for sensitive detection at wavelengths around 220-260 nm. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Below is a table summarizing typical HPLC parameters that could be employed for the analysis of this compound, based on methodologies used for similar N-tritylated amino acids.

| Parameter | Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: This data is representative of typical conditions for analyzing N-tritylated amino acids and may require optimization for specific instrumentation and samples.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.

For the analysis of this compound, UPLC provides a much faster method for purity determination and impurity profiling. The enhanced resolution allows for the separation of closely related impurities that might co-elute with the main peak in an HPLC analysis. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the preferred mode.

The key advantages of UPLC in this context are the significantly reduced analysis times (often by a factor of 5-10) and lower solvent consumption, making it a more efficient and environmentally friendly technique. The sharper and more intense peaks obtained with UPLC also lead to lower detection limits, which is beneficial for identifying trace-level impurities.

The following table outlines a potential UPLC method for the analysis of this compound.

| Parameter | Value/Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% to 98% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

Note: This data is representative of typical conditions for analyzing N-tritylated amino acids and may require optimization for specific instrumentation and samples.

Other Advanced Analytical Techniques (e.g., Infrared Spectroscopy for Functional Group Analysis)

Beyond chromatographic techniques, spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in a molecule. Infrared (IR) spectroscopy is a powerful, non-destructive technique used for this purpose. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

For this compound, IR spectroscopy can confirm the presence of several key functional groups:

Carboxylic Acid (O-H and C=O stretch): The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹.

Ester (C=O and C-O stretch): The methyl ester group also contains a carbonyl group, which will have a strong absorption band around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will be visible in the 1300-1000 cm⁻¹ region.

Trityl Group (C-H and C=C stretch): The aromatic C-H stretching vibrations of the three phenyl rings typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic rings will produce several peaks in the 1600-1450 cm⁻¹ region.

Secondary Amine (N-H stretch): The N-H bond of the trityl-protected amine will show a moderate stretching vibration in the region of 3300-3500 cm⁻¹.

Alkyl C-H Stretch: The C-H bonds of the pentanoic acid backbone will show stretching vibrations in the 2950-2850 cm⁻¹ range.

The IR spectrum provides a holistic confirmation of the molecular structure, complementing the purity data obtained from chromatographic methods.

The table below lists the expected characteristic IR absorption peaks for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Secondary Amine | N-H Stretch | 3350 - 3310 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Alkyl C-H | C-H Stretch | 2950 - 2850 |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Carboxylic Acid Carbonyl | C=O Stretch | 1725 - 1700 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1300 - 1000 |

Note: These are typical wavenumber ranges for the specified functional groups and may vary slightly based on the specific molecular environment and sample preparation.

Theoretical and Computational Studies of S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid

Conformational Analysis and Molecular Modeling

A comprehensive conformational analysis of (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid would be crucial to understanding its three-dimensional structure and flexibility, which in turn dictates its physical properties and chemical reactivity. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanical methods, would be employed to identify the molecule's stable conformers and the energy barriers between them.

Key areas of investigation would include the rotational freedom around the C-N bond connecting the bulky trityl group to the amino acid backbone, as well as the torsional angles along the pentanoic acid chain. The large steric hindrance imposed by the triphenylmethyl (trityl) group is expected to significantly restrict the conformational landscape of the molecule, favoring specific spatial arrangements.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | -60° (gauche) | 0.00 | Potential hydrogen bonding between carboxyl and amino groups |

| B | 180° (anti) | 1.25 | Extended chain, minimized steric clash |

| C | 60° (gauche) | 2.50 | Steric interaction between trityl and ester groups |

Note: The data in this table is illustrative and represents a potential outcome of a conformational search. Actual values would need to be determined through rigorous computational analysis.

Reaction Pathway Simulations

Simulating the reaction pathways of this compound can provide valuable insights into its reactivity, particularly in processes such as deprotection of the trityl group or transformations involving the carboxylic acid and ester functionalities. Computational methods, especially those based on Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces and identifying transition states.

A primary focus of such simulations would be the acid-catalyzed cleavage of the N-trityl group, a common step in peptide synthesis. uoa.grru.nl These simulations would elucidate the reaction mechanism, determine activation energies, and predict reaction rates. The influence of different solvent environments on the reaction pathway could also be modeled, providing a more complete picture of the chemical behavior.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which are fundamental to its reactivity. For this compound, these calculations would involve determining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The results of these calculations can be used to predict the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis of atomic charges would likely show the carbonyl carbons as electrophilic centers and the oxygen and nitrogen atoms as nucleophilic centers. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability.

Table 2: Calculated Electronic Properties of a Model N-Protected Amino Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: This data is derived from general knowledge of similar molecules and is provided for illustrative purposes. Specific calculations for this compound are required for accurate values.

While specific computational studies on this compound are not currently available, the application of these standard theoretical methods would undoubtedly provide a deeper understanding of its chemical nature. Such research would be valuable for optimizing its use in chemical synthesis and for predicting its behavior in various chemical environments.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Peptidomimetics

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid is a key precursor in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The trityl group provides steric bulk and protects the α-amino group, allowing for selective reactions at other sites of the molecule. This is particularly useful in the construction of non-natural peptide backbones and side-chain modifications.

One significant application is in the synthesis of γ-peptides. Unlike natural peptides which are formed from α-amino acids, γ-peptides are composed of γ-amino acid residues. The synthesis of γ-glutamyl peptides can be achieved through enzymatic or chemical methods. nih.govmdpi.com The structure of this compound, with its protected α-amino group and free α-carboxylic acid, makes it an ideal building block for the solid-phase synthesis of γ-peptides. The free α-carboxyl group can be anchored to a solid support, and after deprotection of the trityl group, the peptide chain can be elongated.

Furthermore, this compound is utilized in creating conformationally constrained analogs of bioactive peptides. By incorporating it into a peptide sequence, the bulky trityl group can influence the local conformation, leading to peptidomimetics with enhanced receptor binding affinity and specificity. The design and synthesis of macrocyclic peptide mimetics often involve orthogonally protected amino acid analogs to achieve cyclization and introduce specific structural constraints. mit.edunih.govscispace.com The principles used in these syntheses can be applied to this compound to generate novel cyclic peptidomimetics.

Table 1: Key Features for Peptidomimetic Design

| Feature of this compound | Application in Peptidomimetics |

|---|---|

| N-trityl protection | Allows for selective chemical modifications at other functional groups. |

| γ-methyl ester | Enables selective deprotection and modification of the γ-carboxyl group. |

| Chiral center | Maintains the stereochemistry of the parent L-glutamic acid. |

Development of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. This compound can be chemically modified to create such probes. The trityl group, while primarily a protecting group, can also serve as a handle for the attachment of reporter molecules such as fluorophores or biotin. More commonly, derivatives of the trityl group itself, such as those containing amino groups, have been developed as dual-function pH and oxygen paramagnetic probes. nih.gov

The glutamic acid scaffold of the molecule is also significant. Glutamate (B1630785) is a major excitatory neurotransmitter, and probes based on its structure can be used to study glutamate receptors and transporters. By modifying this compound, researchers can synthesize fluorescent or radiolabeled ligands for these important neurological targets. The synthesis of such probes would involve coupling a reporter group to either the α- or γ-carboxyl group after selective deprotection, or to the α-amino group after removal of the trityl group.

Role in Exploring Enzyme Inhibitors and Modulators

Glutamic acid analogs are widely explored as inhibitors of various enzymes, particularly those involved in amino acid metabolism and signaling pathways. scispace.comnih.gov this compound serves as a versatile starting material for the synthesis of a library of glutamic acid derivatives to screen for enzyme inhibitory activity.

For instance, analogs of glutamic acid have been investigated as potent inhibitors of leukotriene A(4) hydrolase, an enzyme implicated in inflammatory diseases. lu.se The synthesis of these inhibitors often involves the modification of the glutamic acid backbone. The protected functional groups in this compound allow for regioselective modifications to generate a diverse range of analogs. For example, the free α-carboxylic acid can be converted to various amides or other functional groups to probe the active site of a target enzyme.

Furthermore, amino acid analogs where the carboxylic acid is replaced by a phosphonic or boronic acid have been shown to be potent transition-state analogue inhibitors of enzymes. tandfonline.com this compound can be a key intermediate in the synthesis of such inhibitors, where the α-carboxylic acid is chemically transformed into a phosphonic or boronic acid moiety.

Table 2: Examples of Enzymes Targeted by Glutamic Acid Analogs

| Enzyme Target | Therapeutic Area | Role of Glutamic Acid Analog |

|---|---|---|

| Leukotriene A(4) hydrolase lu.se | Inflammation | Competitive inhibitor |

| Glutamate-cysteine ligase nih.gov | Oxidative stress | Modulator of glutathione (B108866) synthesis |

| Presynaptic glutamate translocator nih.gov | Neurological disorders | Inhibitor of glutamate uptake |

Contribution to Analog Design in Drug Discovery Research

In drug discovery, the generation of structural analogs of a lead compound is crucial for optimizing its pharmacological properties. This compound provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR). The orthogonal protection of the two carboxyl groups and the amino group allows for a high degree of synthetic flexibility.

For example, starting from this compound, medicinal chemists can independently vary the substituents at the α-amino, α-carboxyl, and γ-carboxyl positions. The trityl group can be removed and replaced with various other functionalities. The methyl ester can be hydrolyzed and converted into a wide range of amides or esters. Similarly, the α-carboxylic acid can be derivatized. This systematic approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile.

The synthesis of γ-glutamyl derivatives of sulfur-containing amino acids, which have applications as flavor-enhancers and nutraceuticals, demonstrates the utility of protected glutamic acid anhydrides derived from precursors like this compound. mdpi.com This highlights the broader applicability of this compound in generating diverse molecular structures with potential biological or commercial value.

Future Directions and Emerging Research Avenues for S 5 Methoxy 5 Oxo 2 Tritylamino Pentanoic Acid

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of protected amino acids, including (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid, traditionally involves methods that utilize hazardous reagents and solvents, generating considerable waste. Future research will increasingly focus on developing sustainable and environmentally benign synthetic routes. Green chemistry principles offer a framework for this evolution, emphasizing atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

Key research avenues include:

Catalytic N-Tritylation: Moving away from stoichiometric trityl chloride and base, research could explore catalytic methods for the N-tritylation of the parent amino acid, L-glutamic acid 5-methyl ester. This would reduce waste and improve atom economy.

Benign Solvent Systems: Replacing chlorinated solvents like dichloromethane (B109758) (DCM), often used in peptide chemistry, with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents is a critical goal. nih.gov The solubility and reactivity of this compound and its precursors in these systems would need thorough investigation.

Enzymatic Synthesis: Biocatalysis presents a powerful tool for green synthesis. Research into enzymes capable of regioselective protection of amino acids could lead to highly efficient and sustainable production methods under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields compared to batch processes. Developing a flow-based synthesis for this compound could significantly reduce its environmental footprint.

| Principle | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Reagents | Stoichiometric amounts of protecting group reagents (e.g., trityl chloride) and organic bases. | Catalytic systems; enzymatic protection. | Reduced waste, higher atom economy, avoidance of toxic reagents. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), Dimethylformamide (DMF). | Bio-based solvents, supercritical fluids (e.g., scCO₂), ionic liquids, or water. | Reduced environmental impact, improved worker safety. |

| Process | Batch processing with multiple isolation and purification steps. | Continuous flow synthesis; one-pot reactions. | Increased efficiency, better process control, reduced energy consumption. |

| Protecting Group Removal | Strong acids (e.g., trifluoroacetic acid). peptide.com | Photocleavable groups; enzyme-labile groups; milder acidic conditions. uoa.gr | Increased functional group tolerance, reduced hazardous waste. |

Application in Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving non-covalent interactions, provides a platform for designing novel materials and molecular recognition systems. N-tritylated amino acids have demonstrated a capacity for forming inclusion compounds and influencing crystal packing, making this compound a compound of significant interest in this field. mdpi.com

Future research could explore:

Crystal Engineering: The bulky trityl group can act as a "protective group" in crystal engineering, sterically hindering the formation of expected hydrogen bonds and directing the assembly of molecules into unique solid-state architectures. mdpi.com The interplay between the bulky, hydrophobic trityl group and the polar carboxyl and ester functionalities of the glutamic acid backbone could be harnessed to create novel crystalline materials with specific topologies.

Host-Guest Chemistry: The defined structure of this compound could be exploited to act as a host for small molecule guests. The chirality of the amino acid backbone offers the potential for enantioselective recognition and separation. mdpi.com

Self-Assembling Systems: In solution, the amphiphilic nature of this molecule could be tuned to promote self-assembly into higher-order structures like micelles, vesicles, or gels. These assemblies could find applications in controlled release or as templates for nanomaterial synthesis.

| Molecular Feature | Potential Non-Covalent Interaction | Emerging Research Application |

|---|---|---|

| Trityl Group | π-π stacking, van der Waals forces, hydrophobic interactions. | Directing crystal packing, formation of inclusion complexes, chiral recognition. mdpi.com |

| Carboxylic Acid | Hydrogen bonding (donor and acceptor). | Formation of dimers, chains, or network structures in the solid state. |

| Methyl Ester | Hydrogen bond acceptor, dipole-dipole interactions. | Fine-tuning solubility and modulating self-assembly behavior. |

| Chiral Center | Stereospecific interactions. | Enantiodiscrimination, development of chiral stationary phases. mdpi.com |

Integration with Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the rapid and efficient production of complex peptides. nih.govlibretexts.org Protected amino acids are the fundamental building blocks in this technology. The properties of the N-trityl group make this compound a candidate for specialized applications in automated synthesis.

Future research directions include:

Orthogonal Synthesis Strategies: The trityl group is highly acid-labile and can be removed under conditions that leave other protecting groups, such as Boc or certain side-chain protectors, intact. peptide.comuoa.gr This property is valuable for the synthesis of protected peptide fragments on hyper-acid-sensitive resins. Research could optimize the integration of this building block into automated protocols for fragment-based peptide ligation.

Microwave-Assisted SPPS: Microwave-assisted synthesis can accelerate coupling and deprotection steps, but requires careful selection of reagents and protecting groups that are stable under these conditions. rsc.orgnih.gov Studies are needed to evaluate the performance and stability of this compound in automated microwave synthesizers.

Flow-Based Peptide Synthesis: Emerging automated flow-based synthesis platforms offer rapid synthesis cycles. rsc.org The solubility and kinetic performance of trityl-protected amino acids in these systems are key areas for investigation to enable their use in next-generation automated synthesizers.

| Nα-Protecting Group | Typical Cleavage Condition | Compatibility with Trityl (Trt) Group | Potential Application |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF). nih.gov | High (Trt is stable to base). | Standard Fmoc-SPPS for incorporating a specific Trt-protected residue. |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., neat TFA). libretexts.org | Low (Trt is cleaved by strong acid). peptide.com | Not suitable for standard Boc-SPPS. |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst. nih.gov | High (Trt is stable to these conditions). | Orthogonal deprotection for on-resin side-chain modification. |

| Trt (Trityl) | Mild acid (e.g., 1% TFA, acetic acid). nih.govuoa.gr | N/A | Synthesis of protected peptide fragments on super-acid-labile resins. |

Exploration of Novel Bio-conjugation Strategies

Bioconjugation, the chemical linking of two biomolecules, is essential for creating antibody-drug conjugates (ADCs), diagnostic probes, and functionalized biomaterials. nih.govnih.gov While the α-amino group of this compound is protected, its glutamic acid scaffold is a prime target for developing novel conjugation handles.

Emerging research avenues involve: